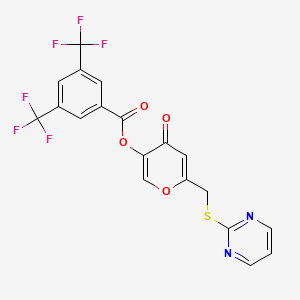

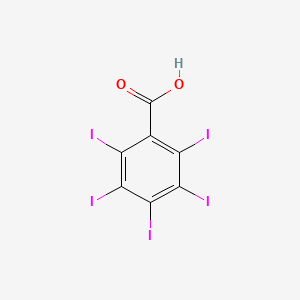

![molecular formula C13H10N2O2S B2542462 2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 306311-96-6](/img/structure/B2542462.png)

2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide” is a unique chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound contains a cyano group (-CN), a furan ring, a thiophene ring, and an amide group .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide reacted with pyridinecarbaldehydes and 5-arylfurfural to form the corresponding 5-heterylidene derivatives .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C8H8N2O2, and it has a molecular weight of 164.16 .科学的研究の応用

Medicinal Chemistry and Drug Design

Compounds containing furan and thiophene moieties, such as "2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide," play a crucial role in the design of bioactive molecules. These compounds are often explored for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The heteroaromatic rings of furan and thiophene are essential structural units in purine and pyrimidine nucleobases, nucleosides, and their analogues, demonstrating significant bioactivity and selectivity in various biological targets. The bioisosteric replacement of aryl substituents with heteroaryl ones has shown to impact the activity profiles of these molecules significantly, underscoring their importance in drug discovery and development (Ostrowski, 2022).

Environmental Science

In environmental science, understanding the interactions and transformations of chemical compounds like "this compound" is crucial for assessing and mitigating their impact on ecosystems. For instance, the study of thiocyanate, a related compound, in mining effluents has highlighted the need for more efficient degradation technologies to prevent environmental contamination. Thiocyanate's stability and resistance to degradation make it a persistent environmental pollutant, necessitating further research into biological and chemical methods for its effective removal from industrial and mining effluents (Gould et al., 2012).

Safety and Hazards

将来の方向性

Thiophene-based analogs, like this compound, have been the subject of intense research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound could involve further exploration of its biological activity and potential applications in medicine.

作用機序

Target of Action

It is known that this compound has shown potent and selective cytotoxic effects against ccrf-cem and sr leukemia cell lines , suggesting that it may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

It is likely that this compound interacts with its targets in a way that disrupts normal cellular processes, leading to cell death

Biochemical Pathways

Given its observed anticancer activity , it is plausible that this compound affects pathways related to cell cycle regulation, apoptosis, or DNA repair.

Result of Action

The most potent and selective cytotoxic effect of 2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide was found against CCRF-CEM and SR leukemia cell lines . This suggests that the compound’s action results in the death of these cancer cells, likely through the induction of apoptosis or other forms of programmed cell death.

特性

IUPAC Name |

2-cyano-N-(furan-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c14-8-10(7-12-4-2-6-18-12)13(16)15-9-11-3-1-5-17-11/h1-7H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHCJUMGRQAAHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=CC2=CC=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-{3-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]propyl}carbamate](/img/structure/B2542380.png)

![N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2542386.png)

![2-[1-(1H-Imidazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2542388.png)

![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)

![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B2542398.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-N-(4-ethoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2542400.png)